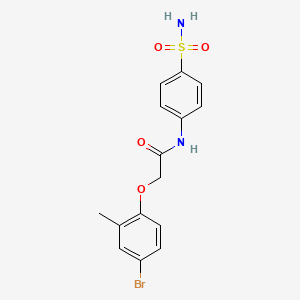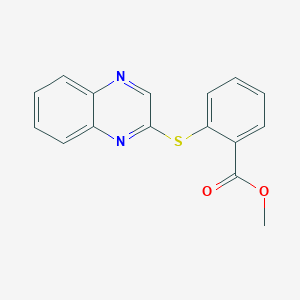
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Scientific Research Applications
Angiotensin II Antagonists
Triazole derivatives have been synthesized and evaluated for their potential as angiotensin II (AII) antagonists. These compounds, including variations with triazoles bearing alkyl substituents and specific side chains, showed significant potency. For example, certain triazole derivatives blocked the AII pressor response in conscious rats, demonstrating potential for the treatment of hypertension (Ashton et al., 1993).
Corrosion Inhibitors
A theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, closely related to triazole derivatives, elucidated their efficiency and reactive sites as corrosion inhibitors. This study aligns with the search for new materials capable of protecting metals against corrosion, highlighting the relevance of such compounds in industrial applications (Wang et al., 2006).
Cytotoxicity and DNA Binding
Research into bis-1,3,4-oxadiazoles and bis-pyrazoles derived from 1,4-bis[5-thio-4-substituted-1,2,4-triazol-3-yl]butane revealed their in-vitro cytotoxicity potential against various human cancer cell lines. Additionally, DNA binding studies of these compounds offer insights into their mechanism of action, suggesting potential therapeutic applications in cancer treatment (Purohit et al., 2011).
Cell Viability Assays
The use of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and related compounds in cell viability assays underscores the importance of such derivatives in biological research. These assays are crucial for evaluating the cytotoxicity of new compounds and understanding their effects on cell metabolism (Abe & Matsuki, 2000).
Antimicrobial Activity
Synthesis and evaluation of 1,4-bis(4-substituted-5-mercapto-1,2,4-triazol-3-yl)butane derivatives have shown significant in vitro cytotoxicity and anti-microbial activity. This research points to the potential use of triazole derivatives as leads for the development of new antimicrobial agents (Purohit & Mayur, 2012).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-14-5-7-18(8-6-14)28(26,27)23-11-9-22(10-12-23)19(25)13-15(2)24-17(4)20-16(3)21-24/h5-8,15H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHMUIFDBHVBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=NC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


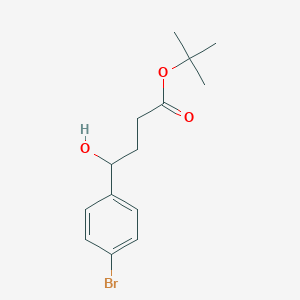

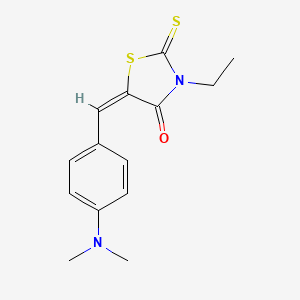
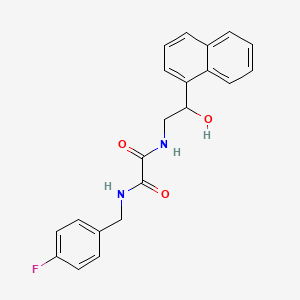

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2571470.png)


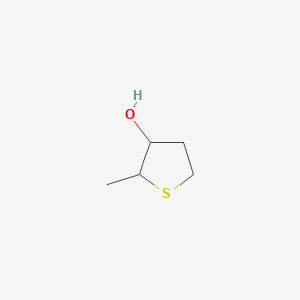
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)
